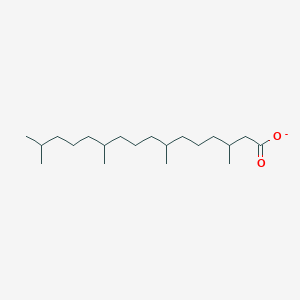
Phytanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytanate is a branched-chain saturated fatty acid anion that is the conjugate base of phytanic acid, arising from deprotonation of the carboxylic acid group. It has a role as a human metabolite. It is a branched-chain saturated fatty acid anion, a long-chain fatty acid anion and a 3-methyl fatty acid anion. It derives from a hexadecanoic acid and a hexadecanoate. It is a conjugate base of a phytanic acid.
Applications De Recherche Scientifique
Nutritional and Therapeutic Roles : Phytate is the primary storage form of both phosphate and inositol in plant seeds. It impacts mineral absorption, particularly iron and zinc, and influences protein and lipid utilization. Techniques like soaking, germination, malting, and fermentation can reduce phytate content, thereby increasing mineral absorption. Besides these effects, phytate consumption is linked to protection against various cancers, diabetes mellitus, atherosclerosis, coronary heart disease, kidney stone formation, HIV-1, and heavy metal toxicity. However, the precise dosage for humans to achieve these benefits is not well-defined (Kumar et al., 2010).
Phytoremediation and Phytotechnologies : Phytoremediation, using plants to remediate environmental contaminants, is another application of phytate. The extent of this application varies globally, with a significant focus on heavy metals and organic pollutants. Constructed wetlands, often planted with Phragmites australis, are a common application in Europe for treating wastes and pollutants. Other applications include phytostabilization and phytoextraction, useful in preserving agricultural soil and food safety (Marmiroli et al., 2006).
Nutraceutical and Health Benefits : Phytochemicals, including phytate, are studied for their potential health benefits. They can act in various ways, like enzyme inhibitors, absorbents, and receptor agonists or antagonists. Research supports their roles against various diseases such as cancers, heart disease, diabetes, and more. However, it's important to differentiate between in vitro, animal, and human studies to confirm these benefits (Dillard & German, 2000).
Liquid-Crystalline Phase Behavior and Medical Imaging : Lanthanide salts of phytanic acid exhibit interesting liquid-crystalline hexagonal columnar mesophases and have potential in medical imaging. Gadolinium(III) phytanate, for instance, shows proton relaxivity values comparable to commercial contrast agents for magnetic resonance imaging (Conn et al., 2010).
Biotechnological Production and Applications : Phytases, enzymes that decompose phytate, are used in animal nutrition and food processing for humans. They improve mineral availability and contribute to environmental protection by reducing phosphorus excretion in animals. Their application in food processing focuses on better mineral absorption and technical improvements (Haefner et al., 2005).
Food Safety and Phytotechnologies : Understanding the uptake, storage, and detoxification mechanisms in plants, and their interactions with microorganisms, is crucial for optimizing the use of phytate in phytotechnologies. These technologies offer solutions for environmental cleanup, food safety, carbon sequestration, and renewable energy sources (Mench et al., 2009).
Genetic Engineering for Phytate-Free Grain : Research in Arabidopsis thaliana shows that disruption of inositol polyphosphate kinases can lead to nearly phytate-free seeds. This strategy holds potential for engineering phytate-free grains, which can have significant commercial and nutritional benefits (Stevenson-Paulik et al., 2005).
Phytate Degradation in Food Processing : The use of phytase in food processing for human consumption has gained interest. It enhances mineral bioavailability by degrading phytate. Various strategies, like using raw materials with high intrinsic phytate-degrading activity or employing recombinant food-grade microorganisms, are explored (Greiner & Konietzny, 2006).
Propriétés
Nom du produit |
Phytanate |
|---|---|
Formule moléculaire |
C20H39O2- |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
3,7,11,15-tetramethylhexadecanoate |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/p-1 |
Clé InChI |
RLCKHJSFHOZMDR-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1244774.png)
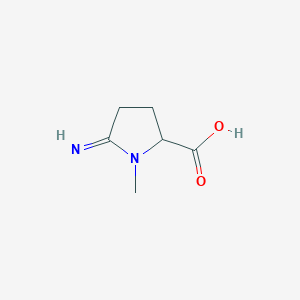
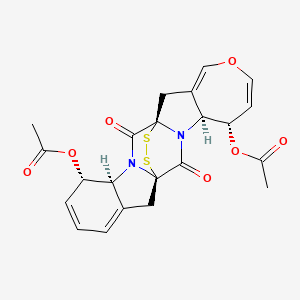
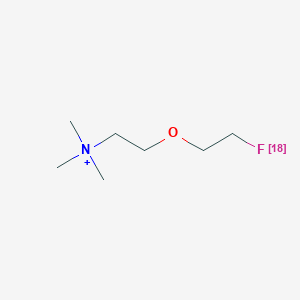
![[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1244779.png)
![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B1244781.png)
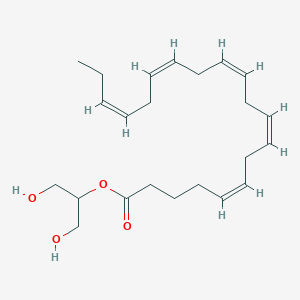
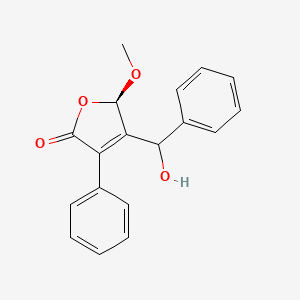
![(1R,8R,9S,13S)-11-[2-(2-methoxyphenyl)prop-2-enoyl]-1-phenyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-9-carboxylic acid](/img/structure/B1244785.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1244789.png)

![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1244795.png)
